molecular formula C8H15ClF3NO B1522990 [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride CAS No. 1258650-21-3

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride

Cat. No.: B1522990
CAS No.: 1258650-21-3
M. Wt: 233.66 g/mol
InChI Key: MBYCATRJAUTJMZ-UHFFFAOYSA-N
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Description

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO It is characterized by the presence of a trifluoromethyl group, an amino group, and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted cyclopentane derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the binding affinity and specificity of small molecules to proteins and nucleic acids, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
  • 3-Amino-1,1,1-trifluoropropan-2-ol
  • (3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclohexane

Uniqueness

[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride is unique due to its combination of a trifluoromethyl group and a cyclopentane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, which are not commonly found in other similar compounds.

Properties

IUPAC Name

2-cyclopentyloxy-3,3,3-trifluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)7(5-12)13-6-3-1-2-4-6;/h6-7H,1-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYCATRJAUTJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride
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[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride
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[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride

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